Lipophilicity Shift vs. 2,4-D Ethyl and Butyl Esters
Ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate exhibits a computed XLogP3-AA of 4.2, reflecting the significant lipophilic contribution of its 3,5-dimethyl substituents [1]. By contrast, the des-methyl analog 2,4-D ethyl ester (2,4-dichlorophenoxyacetate, CAS 533-23-3) has a reported ACD/LogP of 2.93 [2], while 2,4-D butyl ester (CAS 94-80-4), which has an identical molecular formula to the target compound but lacks methyl groups, shows an ACD/LogP of approximately 4.14–4.25 [3]. The target compound achieves a lipophilicity comparable to the four-carbon butyl ester using only a two-carbon ethyl ester moiety, due to the additional methyl groups on the aromatic ring.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | 2,4-D ethyl ester: ACD/LogP = 2.93; 2,4-D butyl ester: ACD/LogP ≈ 4.14–4.25 |
| Quantified Difference | ΔLogP = +1.27 vs. 2,4-D ethyl ester; comparable to butyl ester with a shorter alkyl chain |
| Conditions | Computed values from PubChem XLogP3-AA (target), Molbase/Sielc ACD/LogP (2,4-D ethyl ester), ChemSpider ACD/LogP (2,4-D butyl ester). No single assay system is applicable. |
Why This Matters
For environmental fate or leaf-penetration studies, a smaller ester group delivering high logP can alter volatility, bioaccumulation, and formulation requirements relative to a standard butyl ester.
- [1] PubChem. (2019). XLogP3-AA Computed Property for CID 145708053. National Center for Biotechnology Information. View Source
- [2] Molbase. (n.d.). 2,4-D Ethyl Ester: LogP = 2.93530. Molbase Chemical Database. View Source
- [3] Sielc. (2018). 2,4-D 1-butyl ester: LogP = 4.14. Sielc Compounds. View Source
